molecular formula C21H26N4O4S B4279756 ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4279756
M. Wt: 430.5 g/mol
InChI Key: ZBHRZEMQYOTTQB-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine moiety and other functional groups. Common reagents used in the synthesis include ethyl acetoacetate, phenylhydrazine, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate: This compound has a similar structure but includes a pyrazole ring instead of a thiophene ring.

    Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate: This compound features a piperidine ring instead of a piperazine ring.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-29-21(28)17-14(2)18(19(22)27)30-20(17)23-16(26)13-24-9-11-25(12-10-24)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRZEMQYOTTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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